

# Factors affecting the severity of MOG (35-55)induced EAE

Author: BenchChem Technical Support Team. Date: December 2025



# Technical Support Center: MOG (35-55)-Induced EAE

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working with the MOG (35-55)-induced Experimental Autoimmune Encephalomyelitis (EAE) model.

# Frequently Asked Questions (FAQs) Q1: What is the expected clinical course for MOG (35-55)-induced EAE in C57BL/6 mice?

The MOG (35-55) peptide in C57BL/6 mice typically induces a chronic, monophasic EAE.[1][2] [3] You can expect the first clinical symptoms to appear between 9 and 14 days post-immunization.[1][4] The disease severity usually reaches its peak 3 to 5 days after onset and then transitions into a chronic phase where deficits are maintained, and animals do not fully recover.[1][2]

# Q2: What are the key factors that can influence the severity and incidence of EAE?

Several factors can significantly impact the outcome of your EAE experiment. These include:



- Mouse Strain: C57BL/6 mice are a commonly used strain for the MOG (35-55) model.[1]
   Other strains, like NOD mice, can also be used but may develop a relapsing-remitting to secondary progressive disease course.[5] The genetic background is critical; for example, the MOG (35-55) model is not effective in SJL mice.[3]
- Gut Microbiota: The composition of the gut microbiome is a crucial environmental factor.
   Germ-free mice are highly resistant to EAE.[6][7] Colonization with specific bacteria, such as Segmented Filamentous Bacteria (SFB), can promote pro-inflammatory Th17 responses and restore disease susceptibility.[6] Conversely, certain Lactobacillus species have been shown to ameliorate EAE symptoms.[8]
- Adjuvant Composition: The antigen-adjuvant emulsion is critical. The ratio of the MOG peptide to the concentration of Mycobacterium tuberculosis in the Complete Freund's Adjuvant (CFA) can significantly affect EAE production.[9] Pertussis toxin (PTX) is also used to enhance the disease by facilitating the entry of autoimmune T cells into the central nervous system (CNS).[4]
- Animal Age and Sex: Disease susceptibility can vary with the age and sex of the mice.[1] It is
  recommended to use age- and sex-matched animals in experimental groups.[1] Some
  studies report that female C57BL/6J mice tend to develop a more aggressive disease with
  an earlier onset compared to males.[2]
- Diet: Diet can modulate the gut microbiome and influence EAE outcomes. For instance, a
  diet low in fermentable fiber has been shown to result in a more reliable and uniform EAE
  induction.[10] Dietary factors like polyunsaturated fatty acids and isoflavones may also have
  protective effects.[7]

# Q3: How are clinical signs of EAE evaluated and scored?

EAE clinical signs are typically evaluated daily using a standardized 0-5 scoring system. This system quantifies the progression of paralysis, which usually begins with the tail and ascends to the limbs.[1][2][11] Consistent and blinded scoring is highly recommended to ensure internal validity of the experiment.[1]

# **Troubleshooting Guide**



### **Problem 1: Low Disease Incidence or Weak Symptoms**

#### Possible Cause:

- Suboptimal Immunization: The preparation and administration of the MOG/CFA emulsion is a critical step. An improper emulsion can lead to poor immunization.
- Incorrect Dosing: The amounts of MOG peptide, CFA, and/or Pertussis Toxin (PTX) may be too low.
- Animal-Related Factors: The age, sex, or gut microbiota of the mice may be contributing to resistance.

#### Suggested Solutions:

- Optimize Emulsion Preparation: Ensure the MOG peptide and CFA are thoroughly emulsified
  to a stable, water-in-oil emulsion. The quality of the emulsion can be tested by dropping a
  small amount into water; a stable emulsion will not disperse.
- Adjust Component Doses: While standard protocols provide a guideline, some optimization
  may be necessary. The disease severity can be varied by adjusting the amount of MOG
  peptide per mouse.[1] A systematic titration of MOG, M. tuberculosis H37Ra, and PTX can
  reveal the minimal doses required for robust disease manifestation in your specific laboratory
  conditions.[12]
- Standardize Animal Supply: Use age- and sex-matched mice from a reliable vendor.[1] Be aware that diet and environmental conditions can alter the gut microbiome, which significantly impacts EAE susceptibility.[6][7]

# Problem 2: High Variability in Disease Course Between Animals

#### Possible Cause:

 Inconsistent Immunization Technique: Variation in the injection volume or location can lead to different immune responses.



- Genetic and Microbiological Variability: Even within an inbred strain, there can be minor genetic drift or significant differences in gut microbiota between individuals or cages.
- Stress: Animal stress can influence immune responses.

#### Suggested Solutions:

- Refine Injection Technique: Ensure that the person performing the immunizations is experienced and consistent. Subcutaneous injections should be administered at standardized sites.[2][4] Using anesthesia can make injections easier and more consistent.
   [4]
- Randomize and Control: Randomly allocate mice to treatment groups.[1] House experimental groups in the same room and, if possible, mix litters to normalize microbiome exposure.
- Acclimatize Animals: Allow animals to acclimate to the facility and handle them prior to the
  experiment to reduce stress.[2] Perform immunizations at approximately the same time of
  day for all animals.[2]

### **Problem 3: Unexpectedly High Severity and Mortality**

#### Possible Cause:

- Excessive PTX Dose: Pertussis toxin dose is a key determinant of severity. Different lots of PTX can have varying potencies.[4]
- Animal Age: Younger mice may develop more severe EAE.[10]
- Synergistic Environmental Factors: A combination of factors (e.g., a specific diet and a highly susceptible microbiome) could be potentiating the disease.

#### Suggested Solutions:

• Titrate Pertussis Toxin: The PTX dose can be selected to control EAE severity.[4] If you observe excessive severity, consider reducing the PTX dose in your next experiment. It is crucial to test the potency of each new lot of PTX.



- Use Mature Animals: Using mature adult mice (e.g., 12-14 weeks old) may result in a more moderate disease course compared to younger mice.[10]
- Provide Supportive Care: For animals with severe symptoms (score ≥ 3), provide easy
  access to moistened food on the cage floor and a water source to prevent dehydration and
  weight loss.

### **Data and Protocols**

**Table 1: Standard Protocol Parameters for MOG (35-55)** 

EAE in C57BL/6 Mice

Component	Typical Dose per Mouse	Administration Route	Timing
MOG (35-55) Peptide	100 - 200 μg	Subcutaneous (s.c.)	Day 0
M. tuberculosis H37Ra (in CFA)	200 - 500 μg	Subcutaneous (s.c.)	Day 0
Pertussis Toxin (PTX)	100 - 300 ng	Intraperitoneal (i.p.)	Day 0 and Day 2

Note: These are typical ranges. Doses may need to be optimized for specific laboratory conditions, mouse substrains, and reagent lots.[2][4][11][12]

**Table 2: Standard EAE Clinical Scoring System** 

Score	Clinical Signs	
0	No clinical deficit; normal	
1	Limp or partially paralyzed tail	
2	Limp tail and hind limb weakness	
3	Partial hind limb paralysis	
4	Complete hind limb paralysis	
5	Moribund state or death	

Intermediate scores (e.g., 0.5, 1.5) can be used to denote intermediate signs.[11][13]



# Detailed Experimental Protocol: MOG (35-55) EAE Induction in C57BL/6 Mice

This protocol is a synthesis of methodologies described in the literature.[1][2][3][4]

#### Materials:

- MOG (35-55) peptide, lyophilized
- Sterile Phosphate-Buffered Saline (PBS) or physiological saline
- Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra (e.g., 4 mg/mL)
- · Pertussis Toxin (PTX), lyophilized
- Female C57BL/6 mice, 8-12 weeks old
- Syringes (1 mL) and needles (e.g., 26G, 30G)
- Glass beaker or syringes for emulsification

#### Procedure:

- Preparation of Reagents (Day 0):
  - MOG (35-55) Solution: Dissolve lyophilized MOG (35-55) peptide in sterile PBS to a final concentration of 2 mg/mL.
  - Pertussis Toxin (PTX) Solution: Reconstitute PTX in sterile PBS to a working concentration (e.g., 2 μg/mL). Prepare fresh or store aliquots at -20°C as recommended by the supplier.
  - MOG/CFA Emulsion: This is a critical step. Prepare a 1:1 emulsion of the MOG (35-55) solution and CFA. For example, to immunize 10 mice (200 μL/mouse), mix 1 mL of MOG solution (2 mg/mL) with 1 mL of CFA (containing 4 mg/mL M. tuberculosis). Emulsify by repeatedly drawing the mixture into and out of a glass syringe or by using two syringes connected by a stopcock until a thick, stable white emulsion is formed. A drop of the emulsion should not disperse when placed in a beaker of water.

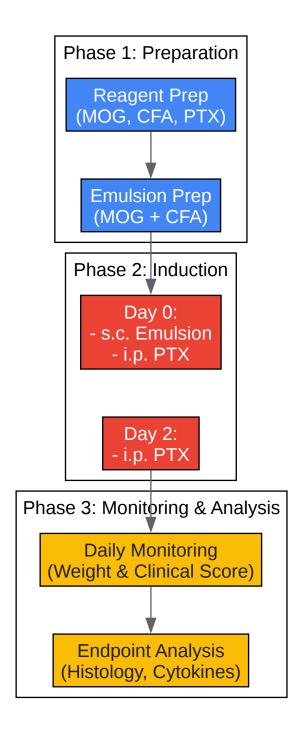


- Immunization (Day 0):
  - Anesthetize mice if necessary to ensure accurate administration.
  - Administer a total of 200 μL of the MOG/CFA emulsion subcutaneously, divided over two sites on the flanks (100 μL per site).[4]
  - Inject 100-200 ng of PTX (e.g., 100 μL of a 2 μg/mL solution) intraperitoneally.
- Second PTX Injection (Day 2):
  - Administer a second intraperitoneal injection of PTX, identical to the dose given on Day 0.
- Monitoring:
  - Beginning around Day 7 post-immunization, monitor the mice daily for clinical signs of EAE and measure their body weight.
  - Use the scoring system in Table 2 to record disease severity.
  - Provide supportive care (e.g., moistened food pellets on the cage floor) for mice with severe paralysis (score ≥ 3) to prevent dehydration and facilitate access to food.

### **Visualizations**

## **Experimental and Logical Workflows**

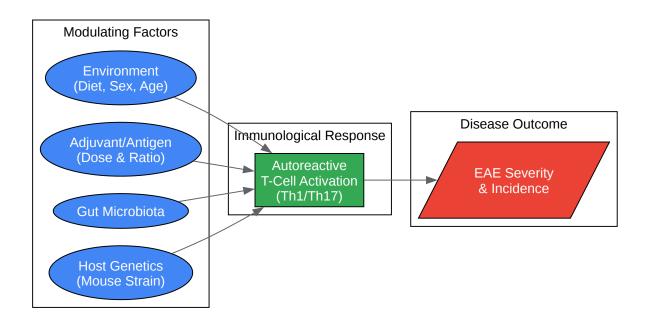




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Caption: Experimental workflow for MOG (35-55)-induced EAE.



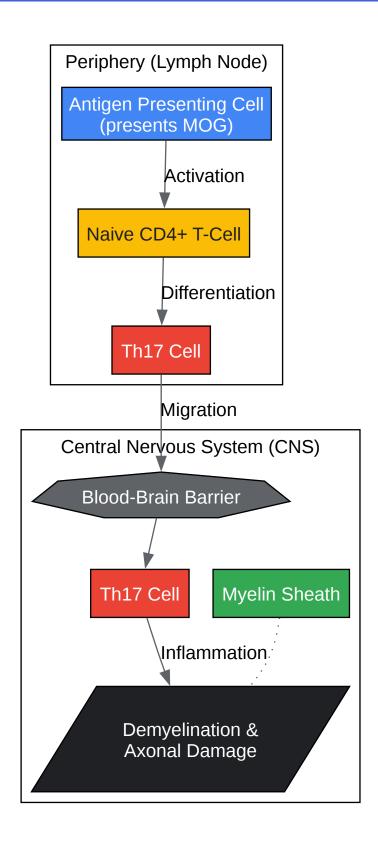


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Caption: Factors affecting the severity of MOG-induced EAE.

## **Simplified Pathogenic Pathway**





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Caption: Simplified Th17-mediated pathology in EAE.



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 To cite this document: BenchChem. [Factors affecting the severity of MOG (35-55)-induced EAE]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b13386383#factors-affecting-the-severity-of-mog-35-55-induced-eae]

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